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Introduction

The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has

garnered significant interest due to its involvement in various physiological and

pathophysiological processes, including cancer, pain, and inflammation.[1][2] Unlike the

classical cannabinoid receptors CB1 and CB2, GPR55 shares little sequence homology and

initiates distinct excitatory signaling cascades, primarily through Gαq and Gα12/13 proteins.[3]

[4] The endogenous lipid L-α-lysophosphatidylinositol (LPI) is considered a key endogenous

agonist for GPR55.[5][6]

O-1918 is a synthetic compound, structurally similar to cannabidiol (CBD), that is used in

research as a putative antagonist of GPR55.[7][8] It is a valuable tool for investigating the

functional roles of GPR55 signaling in cellular models. However, researchers should be aware

that the pharmacology of GPR55 is complex, and O-1918 may exhibit different effects

depending on the experimental system and has been reported to have activity at other

receptors, such as GPR18 and GPR52.[7][9] These application notes provide detailed

protocols for utilizing O-1918 to antagonize GPR55 in cell culture settings.

Mechanism of Action & Signaling Pathway
Activation of GPR55 by an agonist like LPI initiates coupling to Gαq and Gα12/13 G-proteins.[3]

[10] This leads to the activation of downstream effector proteins, including phospholipase C
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(PLC) and RhoA.[3] PLC activation results in the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), leading to the release of calcium (Ca2+) from intracellular stores.[10][11]

The Gα12/13-RhoA pathway is involved in cytoskeleton rearrangement and activation of

ROCK.[12] These initial signals converge on downstream pathways, including the

phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of

transcription factors like NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor kappa-

light-chain-enhancer of activated B cells), and CREB (cAMP response element-binding

protein).[5][12]

O-1918 is thought to act by competitively binding to GPR55, thereby preventing agonist-

induced activation and subsequent downstream signaling.
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Caption: GPR55 signaling pathway and O-1918 inhibition.

Quantitative Data Summary
The following table summarizes the effective concentrations of O-1918 reported in various

experimental contexts. Direct IC50 values for O-1918 at GPR55 are not consistently reported in

the literature; therefore, effective concentrations for antagonism are provided.
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Compound
Assay /
System

Observed
Effect

Effective
Concentration

Reference(s)

O-1918
Rat Model of

Acute Arthritis

Blocked O-1602

(GPR55

agonist)-induced

reduction of

nociceptive C

fibre firing

Not specified [8]

O-1918

Rat Mesenteric

Resistance

Artery

Potentiated LPI-

induced

vasorelaxation

(unexpected

effect)

10 µM [13]

O-1918

Mouse

Mesenteric

Resistance

Arteries (WT and

GPR55 KO)

Antagonized

abnormal

cannabidiol-

induced

vasodilation

(GPR55-

independent)

30 µM [14]

O-1918

Non-

differentiated

PC12 cells

Reduced DHA-

DA (GPR55

agonist)-

dependent ROS

production

Not specified [15]

O-1918
Anesthetized

Rats

Inhibited delayed

hypotension

induced by

anandamide

Not specified [16]

Experimental Protocols
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Reconstitution: O-1918 is typically provided as a solid. Reconstitute it in a suitable solvent,

such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10

mM).

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting

the stock solution in a serum-free cell culture medium. Ensure the final DMSO concentration

in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a

vehicle control (medium with the same final DMSO concentration) in your experiments.

General Experimental Workflow
The general workflow for using O-1918 involves pre-treating cells with the antagonist before

stimulating them with a GPR55 agonist to observe the blockade of downstream effects.
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Caption: General experimental workflow for GPR55 antagonism.

Protocol 1: Inhibition of GPR55-Mediated ERK
Phosphorylation by Western Blot
This protocol assesses the ability of O-1918 to block agonist-induced phosphorylation of

ERK1/2, a key downstream event in GPR55 signaling.[17]
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Materials:

Cells expressing GPR55 (e.g., GPR55-transfected HEK293 or cancer cell lines like SW480)

6-well culture plates

O-1918 and a GPR55 agonist (e.g., LPI)

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, PVDF membrane

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibody and ECL substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on

the day of the experiment. Allow cells to adhere for 24 hours.

Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth

medium with a serum-free or low-serum (0.5%) medium and incubate for 4-12 hours.

Pre-treatment with O-1918: Remove the medium and add fresh serum-free medium

containing the desired concentration of O-1918 (e.g., 10 µM) or vehicle (DMSO). Incubate for

30-60 minutes at 37°C.

Agonist Stimulation: Add the GPR55 agonist (e.g., LPI at 1-5 µM) directly to the wells

containing O-1918 or vehicle. Incubate for the optimal time for ERK phosphorylation

(typically 5-30 minutes, which should be determined empirically).

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with

ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and

transfer the lysate to a microcentrifuge tube.
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Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g

for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and

incubation with primary and secondary antibodies according to standard protocols.[18]

Detect the signal using an ECL substrate. Analyze the band intensities for p-ERK and

normalize to total-ERK.

Protocol 2: Assessing GPR55 Blockade on Cell
Proliferation (MTT Assay)
This protocol measures the effect of O-1918 on cell viability and proliferation, which can be

modulated by GPR55 signaling in some cancer cells.[19]

Materials:

96-well culture plates

O-1918 and GPR55 agonist

MTT reagent (5 mg/mL in PBS)

DMSO

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Allow them to adhere for 24 hours.

Treatment: Replace the medium with 100 µL of fresh medium containing various

concentrations of O-1918, the agonist, O-1918 plus the agonist, or vehicle control.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C,

allowing viable cells to form formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the crystals. Gently shake the plate for 10 minutes.

Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate

cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following GPR55

activation and its inhibition by O-1918.

Materials:

Black, clear-bottom 96-well plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

O-1918 and GPR55 agonist

Fluorescence plate reader with an injection system

Procedure:

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal

concentration of Pluronic F-127 in HBSS.

Incubation: Remove the growth medium, wash cells with HBSS, and add 100 µL of loading

buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room

temperature in the dark.
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Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of

HBSS to each well.

Pre-treatment: Add O-1918 or vehicle to the wells and incubate for 15-30 minutes at room

temperature.

Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline

fluorescence for 15-30 seconds.

Agonist Injection: Using the plate reader's injector, add the GPR55 agonist and continue

recording the fluorescence signal for 2-5 minutes to capture the transient calcium peak.

Analysis: Analyze the data by calculating the change in fluorescence (peak fluorescence

minus baseline) or the ratio of peak to baseline (F/F0). Compare the response in O-1918-

treated cells to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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